5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole is a complex organic compound that features a chloro-substituted indole ring, a piperazine ring, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the chloro group to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and pyrimidinyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Chloro-substituted amines.
Substitution: Various substituted indoles and piperazines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.
Biology: Biologically, 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole has shown potential as a bioactive molecule. It has been studied for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties are leveraged in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrimidinyl group, in particular, is known to interact with nucleotide-binding sites, influencing cellular processes.
Comparison with Similar Compounds
2-Chloro-1H-indole
4-(Pyrimidin-2-yl)piperazine
5-Chloro-1H-indole-2-carboxylic acid
Uniqueness: 5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-2-3-14-12(10-13)11-15(21-14)16(24)22-6-8-23(9-7-22)17-19-4-1-5-20-17/h1-5,10-11,21H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKPBAMRDGPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.